molecular formula C11H15N3O B12731671 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone CAS No. 34790-78-8

1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone

Cat. No.: B12731671
CAS No.: 34790-78-8
M. Wt: 205.26 g/mol
InChI Key: AVMALBAKHIHJMN-UHFFFAOYSA-N
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Description

1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is a heterocyclic compound with the molecular formula C11H15N3O It is a derivative of pyrimidinone, featuring an aminophenyl group attached to the tetrahydro-2-pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone typically involves the reaction of 4-aminobenzylamine with tetrahydro-2-pyrimidinone under specific conditions. One common method includes:

    Reactants: 4-aminobenzylamine and tetrahydro-2-pyrimidinone.

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvents: Common solvents include methanol or ethanol.

    Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.

Scientific Research Applications

1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidines: These compounds have a sulfur atom in place of the oxygen in the pyrimidinone ring and exhibit different biological activities.

    Pyrimidine-2(1H)-ones: These derivatives have variations in the substituents on the pyrimidinone ring, leading to different chemical and biological properties.

Uniqueness

1-((4-Aminophenyl)methyl)tetrahydro-2-pyrimidinone is unique due to its specific aminophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

34790-78-8

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-1,3-diazinan-2-one

InChI

InChI=1S/C11H15N3O/c12-10-4-2-9(3-5-10)8-14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15)

InChI Key

AVMALBAKHIHJMN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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